2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid
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Overview
Description
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid is an organic compound with the molecular formula C26H18N2O2S. This compound is known for its unique structural properties, which include a cyano group, a thiophene ring, and a diphenylamino group. These features make it an important molecule in various scientific research fields, particularly in the development of dye-sensitized solar cells (DSSCs) and nonlinear optical materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a reaction between a suitable thiophene precursor and a halogenated aromatic compound.
Introduction of the Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic substitution reaction, where a diphenylamine reacts with the thiophene derivative.
Formation of the Cyanoacrylic Acid Moiety: The final step involves the reaction of the intermediate compound with cyanoacetic acid under basic conditions to form the cyanoacrylic acid moiety
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is a key component in the development of dye-sensitized solar cells (DSSCs) due to its excellent light-absorbing properties
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding, while the diphenylamino group can engage in π-π interactions. These interactions facilitate the compound’s role in various applications, such as enhancing the efficiency of DSSCs by promoting electron transfer .
Comparison with Similar Compounds
Similar Compounds
- α-Cyano-5-[4-(diphenylamino)phenyl]thiophene-2-acrylic acid
- 3-(5-(3-(4-(bis(4-methoxyphenyl)amino)phenyl)-10-octyl-10H-phenothiazin-7-yl)thiophen-2-yl)-2-cyanoacrylic acid
- 3-(5-(3-(4-(diphenylamino)phenyl)-10-octyl-10H-phenothiazin-7-yl)thiophen-2-yl)-2-cyanoacrylic acid
Uniqueness
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid is unique due to its combination of a cyano group, a thiophene ring, and a diphenylamino group. This combination imparts distinct electronic properties, making it highly effective in applications like DSSCs and nonlinear optical materials .
Properties
Molecular Formula |
C26H18N2O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C26H18N2O2S/c27-18-20(26(29)30)17-24-15-16-25(31-24)19-11-13-23(14-12-19)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H,(H,29,30)/b20-17+ |
InChI Key |
KKQUCFHNVYLWDR-LVZFUZTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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